1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Overview
Description
1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione is a heterocyclic compound that features a spiro linkage between a cyclohexane ring and a fused furo-pyridine system
Preparation Methods
The synthesis of 1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the spiro linkage. This can be achieved through a series of condensation reactions under controlled conditions.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and scale up the synthesis process efficiently
Chemical Reactions Analysis
1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation
Comparison with Similar Compounds
1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as spiro[cyclohexane-1,1’(3’H)-furo[3,4-c]pyridine]-3’,4-dione and spiro[cyclohexane-1,3’(1’H)-furo[3,4-c]pyridine]-1’,4-dione share structural similarities.
Uniqueness: The unique spiro linkage and the specific arrangement of the cyclohexane and furo-pyridine rings in 1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
spiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1,1'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-1-4-12(5-2-8)10-7-13-6-3-9(10)11(15)16-12/h3,6-7H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGGUAXPLHFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(C=CN=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627354 | |
Record name | 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328233-20-1 | |
Record name | 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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